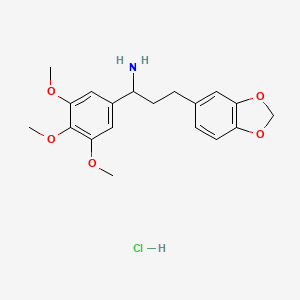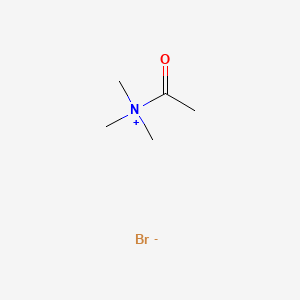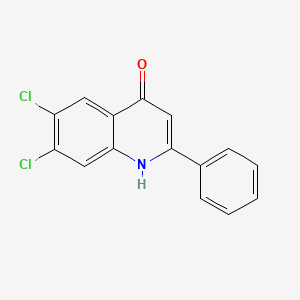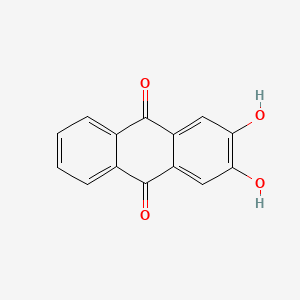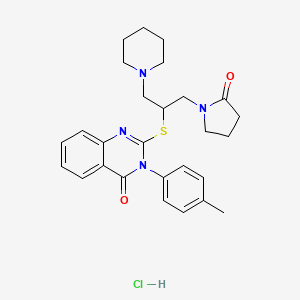![molecular formula C12H22O2Si B13751111 5-{[tert-Butyl(dimethyl)silyl]oxy}cyclohex-2-en-1-one CAS No. 225793-33-9](/img/structure/B13751111.png)
5-{[tert-Butyl(dimethyl)silyl]oxy}cyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R)-5-[[(1,1-Dimethylethyl)dimethylsily]oxy]-2-cyclohexen-1-one is a specialized organic compound characterized by its unique structural features. This compound is notable for its cyclohexenone core, which is functionalized with a tert-butyl dimethylsilyl (TBDMS) ether group. The presence of the TBDMS group imparts significant steric hindrance and hydrophobicity, making this compound useful in various synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-[[(1,1-Dimethylethyl)dimethylsily]oxy]-2-cyclohexen-1-one typically involves the protection of a hydroxyl group on a cyclohexenone derivative. One common method includes the reaction of the cyclohexenone with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The resulting product is then purified through standard techniques such as column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions can significantly reduce production time and costs. Additionally, large-scale purification methods such as recrystallization or distillation may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(5R)-5-[[(1,1-Dimethylethyl)dimethylsily]oxy]-2-cyclohexen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form epoxides.
Reduction: Reduction reactions can be performed using hydride donors such as lithium aluminum hydride (LiAlH4) to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the silyl ether group, often using fluoride sources like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at 0°C to room temperature.
Reduction: LiAlH4 in dry ether at 0°C to room temperature.
Substitution: TBAF in tetrahydrofuran (THF) at room temperature.
Major Products
Oxidation: Epoxides.
Reduction: Alcohols.
Substitution: Deprotected cyclohexenone derivatives.
Wissenschaftliche Forschungsanwendungen
(5R)-5-[[(1,1-Dimethylethyl)dimethylsily]oxy]-2-cyclohexen-1-one has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Employed in the synthesis of biologically active molecules, including natural products and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and as an intermediate in the synthesis of therapeutic agents.
Industry: Applied in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (5R)-5-[[(1,1-Dimethylethyl)dimethylsily]oxy]-2-cyclohexen-1-one primarily involves its role as a protecting group. The TBDMS group protects hydroxyl functionalities from undesired reactions during multi-step syntheses. The steric bulk of the TBDMS group provides stability, while its hydrophobic nature can influence the solubility and reactivity of the protected molecule. The deprotection step typically involves the use of fluoride ions, which selectively cleave the Si-O bond, releasing the free hydroxyl group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5R)-5-[[(1,1-Dimethylethyl)dimethylsily]oxy]-2-cyclohexen-1-one
- (5S)-5-[[(1,1-Dimethylethyl)dimethylsily]oxy]-2-cyclohexen-1-one
- (5R)-5-[[(1,1-Dimethylethyl)dimethylsily]oxy]-2-cyclohexen-1-ol
Uniqueness
The unique aspect of (5R)-5-[[(1,1-Dimethylethyl)dimethylsily]oxy]-2-cyclohexen-1-one lies in its specific stereochemistry and the presence of the TBDMS protecting group. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis. The (5R) configuration can influence the stereochemical outcome of subsequent reactions, which is crucial in the synthesis of chiral molecules.
Eigenschaften
CAS-Nummer |
225793-33-9 |
|---|---|
Molekularformel |
C12H22O2Si |
Molekulargewicht |
226.39 g/mol |
IUPAC-Name |
5-[tert-butyl(dimethyl)silyl]oxycyclohex-2-en-1-one |
InChI |
InChI=1S/C12H22O2Si/c1-12(2,3)15(4,5)14-11-8-6-7-10(13)9-11/h6-7,11H,8-9H2,1-5H3 |
InChI-Schlüssel |
LGSMHNRGYIVLGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1CC=CC(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


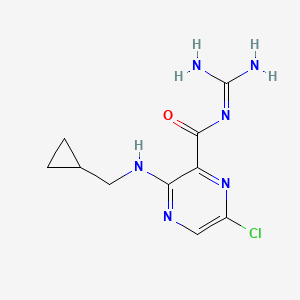
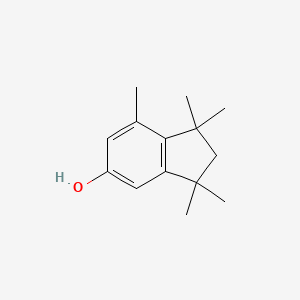
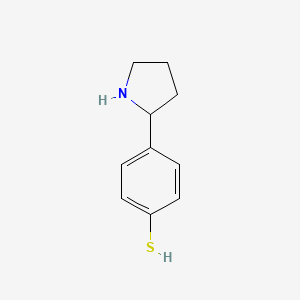
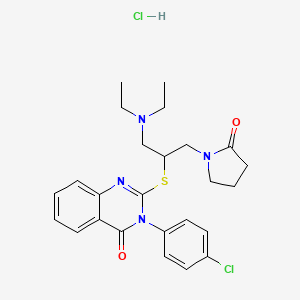
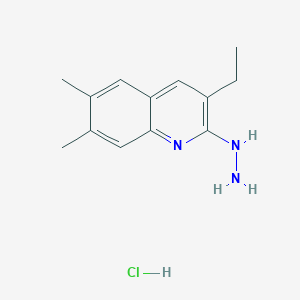
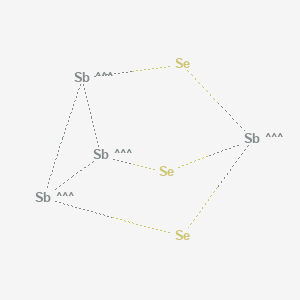
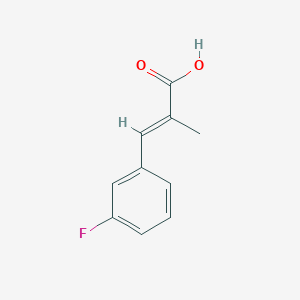
![dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride](/img/structure/B13751091.png)
